molecular formula C21H21FN2O5S B2426285 2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide CAS No. 1797341-23-1

2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide

Cat. No.: B2426285
CAS No.: 1797341-23-1
M. Wt: 432.47
InChI Key: GSVKRDJFYYWLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including a fluoro group, a sulfonamide group, and a spiro[isobenzofuran-1,3’-piperidin] group . These groups could potentially confer a variety of properties to the compound, depending on their arrangement and the specific conditions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, fluorination could potentially be achieved through electrophilic fluorination . The formation of the spiro[isobenzofuran-1,3’-piperidin] group would likely involve a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluoro group, which is highly electronegative, and the sulfonamide group, which is a good leaving group . The spiro[isobenzofuran-1,3’-piperidin] group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluoro group could increase the compound’s stability and electronegativity .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Compounds related to 2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide have been studied for their affinity and selectivity towards sigma ligands. These compounds, including spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives, have been synthesized and evaluated, revealing significant insights into the structural factors influencing sigma 1/sigma 2 affinity and selectivity. The N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] plays a crucial role in determining both affinity and selectivity for sigma 1 and sigma 2 binding sites. Studies have shown that medium-sized substituents yield potent, but unselective compounds, while larger lipophilic substituents enhance selectivity for sigma 2 binding sites. This research indicates the potential of these compounds in modulating sigma receptor activities, which could have implications for the development of new therapeutic agents (Moltzen, Perregaard, & Meier, 1995).

Diuretic and Antihypertensive Properties

Another research avenue has explored the diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen within the structure similar to this compound. Specifically, the benzenesulfenamide derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] demonstrated marked, species-specific diuretic and antihypertensive activity in rats, showcasing their potential as therapeutic agents in managing hypertension and related cardiovascular conditions (Klioze & Novick, 1978).

Central Nervous System Agents

Further studies have synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents, investigating their efficacy as CNS depressants. For instance, the synthesis and evaluation of 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues have shown promising results in acting as potent agents in the Sidman avoidance paradigm in rats, suggesting their potential use in developing new neuroleptic drugs (Allen et al., 1978).

Properties

IUPAC Name

2-fluoro-N-[3-oxo-3-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S/c22-17-8-3-4-9-18(17)30(27,28)23-12-10-19(25)24-13-5-11-21(14-24)16-7-2-1-6-15(16)20(26)29-21/h1-4,6-9,23H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVKRDJFYYWLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.